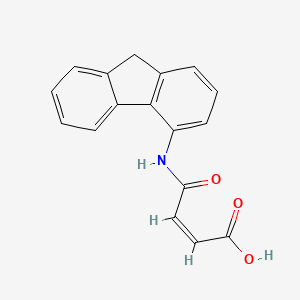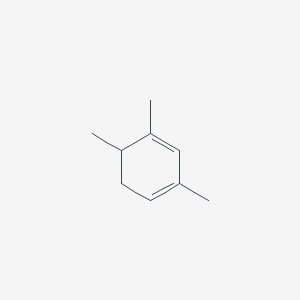
1,3,6-Trimethylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6-Trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is often used.
Substitution: Halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces more saturated hydrocarbons.
Applications De Recherche Scientifique
1,3,6-Trimethylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic aroma.
Mécanisme D'action
The mechanism of action of 1,3,6-Trimethylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at GABAA receptors, which are involved in the regulation of neurotransmission . This interaction is believed to contribute to its anticonvulsant and antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: This compound shares a similar structure but includes an aldehyde functional group.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Another related compound with an ester functional group.
Uniqueness
1,3,6-Trimethylcyclohexa-1,3-diene is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. Its distinct aroma and potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
5186-34-5 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1,3,6-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-4-5-8(2)9(3)6-7/h4,6,8H,5H2,1-3H3 |
Clé InChI |
NVFOKSPNOURCAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


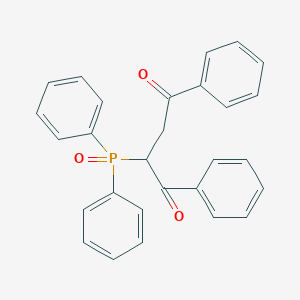

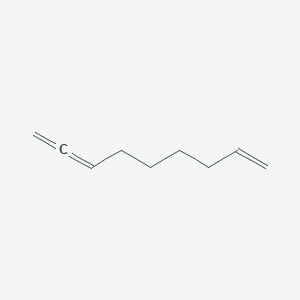
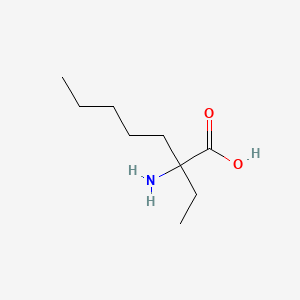

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
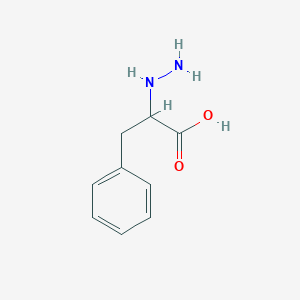
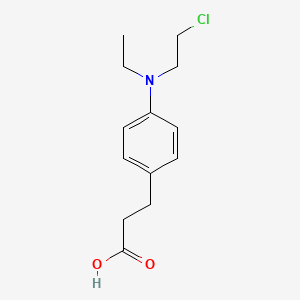
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)


